Methyl 2-nitro-5-(2,4,5-trichlorophenoxy)benzoate
Description
Properties
CAS No. |
59038-61-8 |
|---|---|
Molecular Formula |
C14H8Cl3NO5 |
Molecular Weight |
376.6 g/mol |
IUPAC Name |
methyl 2-nitro-5-(2,4,5-trichlorophenoxy)benzoate |
InChI |
InChI=1S/C14H8Cl3NO5/c1-22-14(19)8-4-7(2-3-12(8)18(20)21)23-13-6-10(16)9(15)5-11(13)17/h2-6H,1H3 |
InChI Key |
NIUBOMNPXLKXCZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)OC2=CC(=C(C=C2Cl)Cl)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthesis of 2,4,5-Trichlorophenol
A critical intermediate in the synthesis is 2,4,5-trichlorophenol. According to established procedures described in US4346248A, this compound can be synthesized through a multi-step process from 1,2,4-trichlorobenzene:
Nitration : 1,2,4-trichlorobenzene is nitrated using a mixture of sulfuric acid and nitric acid to form 1,2,4-trichloro-5-nitrobenzene. The reaction requires 150 ml concentrated sulfuric acid (98%) and 150 ml concentrated nitric acid (90%), with controlled addition of 90.8 g (0.5 mol) of 1,2,4-trichlorobenzene at 70-90°C over a 1-hour period. The reaction is maintained at this temperature for 2-3 hours until completion, yielding 95-98% of the theoretical amount.
Reduction : The nitro group is reduced to an amine using catalytic hydrogenation. This step is conducted at temperatures of 80-130°C (preferably 90-100°C) with hydrogen pressures of 75-250 psig (preferably 100-200 psig), using platinum or palladium on carbon as catalyst.
Diazotization and Hydrolysis : The resulting 2,4,5-trichloroaniline is acidified with a strong mineral acid (sulfuric or phosphoric acid) and diazotized using sodium nitrite at temperatures below 10°C (preferably -5°C to +5°C). The diazonium salt is then hydrolytically decomposed at reflux temperature in the presence of a cupric salt to form 2,4,5-trichlorophenol.
The process yields 2,4,5-trichlorophenol with 83-96% purity and no detectable amounts of the toxic byproduct 2,3,7,8-tetrachlorodibenzo-p-dioxin.
Diaryl Ether Formation Methods
Ullmann Ether Synthesis
The Ullmann reaction represents the most established method for forming diaryl ethers and is particularly applicable to our target compound. This reaction involves coupling an aryl halide with a phenolate in the presence of a copper catalyst.
For synthesizing methyl 2-nitro-5-(2,4,5-trichlorophenoxy)benzoate, the process would involve reacting 2,4,5-trichlorophenol with methyl 5-halo-2-nitrobenzoate (where halo is typically bromo or iodo).
Based on procedures for similar compounds, a general synthetic approach would include:
Table 3.1: Ullmann Reaction Components for Diaryl Ether Formation
| Component | Quantity/Type | Function |
|---|---|---|
| 2,4,5-Trichlorophenol | 1.0-1.5 equivalents | Nucleophilic partner |
| Methyl 5-halo-2-nitrobenzoate | 1.0 equivalent | Electrophilic partner |
| Copper catalyst | 0.1-0.5 equivalents | Facilitates coupling |
| Base | 1.5-2.0 equivalents | Forms phenolate |
| Solvent | Polar aprotic | Reaction medium |
| Temperature | 80-100°C | Reaction condition |
| Time | 15-24 hours | Reaction duration |
Information from patents on related compounds indicates that anhydrous sodium hydroxide or potassium carbonate serves as an effective base, while dimethylformamide (DMF) is a suitable solvent. Copper oxide or copper(I) compounds function as catalysts for the coupling reaction.
A specific procedure adapted from the synthesis of related compounds would be:
- Dissolve 2,4,5-trichlorophenol in DMF
- Add anhydrous base (sodium hydroxide or potassium carbonate) to form the phenolate
- Add copper catalyst (copper oxide, copper bronze, or copper iodide)
- Add methyl 5-halo-2-nitrobenzoate
- Heat the mixture to 80-90°C and stir for 16-20 hours
- Cool to room temperature, filter, and recover the solvent by vacuum distillation
- Add water and toluene (1:1 ratio by mass), stir well, and allow layers to separate
- Extract the aqueous layer with toluene, combine organic layers
- Purify as needed through recrystallization or column chromatography
The yield for similar diaryl ether compounds using this approach typically ranges from 80-90%.
Modified Ullmann Reaction with Sequestering Agents
An improvement to the traditional Ullmann reaction involves the use of sequestering agents to enhance reactivity under milder conditions. According to US4288386A, including agents with the structural formula N[–CHR₁–CHR₂–O–CHR₃–CHR₄–O)ₙR₅]₃ can significantly improve the efficiency of diaryl ether formation.
These sequestering agents allow the reaction to proceed at lower temperatures and with reduced amounts of the aryl halide component, addressing two major limitations of the traditional Ullmann process.
Nucleophilic Aromatic Substitution (SNAr)
For the synthesis of this compound, a nucleophilic aromatic substitution approach offers an alternative to the Ullmann reaction. This method would be particularly effective if using methyl 5-fluoro-2-nitrobenzoate as the electrophile, since the nitro group at position 2 would activate the 5-position toward nucleophilic attack.
Drawing from the synthesis of benzophenone ethers (result), a potential procedure would involve:
- Combining 2,4,5-trichlorophenol with potassium carbonate in dichloromethane
- Adding a phase-transfer catalyst like tetrabutylammonium bromide (TBAB)
- Adding methyl 5-fluoro-2-nitrobenzoate
- Refluxing the mixture until reaction completion
- Filtering and cooling until precipitation occurs
- Collecting and washing the precipitate with hexane
Two-Step Synthesis Approach
Ether Formation Followed by Nitration
An alternative approach involves first forming methyl 5-(2,4,5-trichlorophenoxy)benzoate without the nitro group, followed by regioselective nitration at the 2-position.
Based on a procedure described for a similar compound in EP0023100NWB1, the nitration step could be performed as follows:
- Add the diaryl ether intermediate to a mixture of 1,2-dichloroethane and concentrated sulfuric acid at 0°C
- Add potassium nitrate in portions as the nitrating agent
- Allow the reaction to complete, then pour over ice
- Filter the resulting solid
- Purify through washing with water, dissolution in ether, treatment with charcoal, drying, and precipitation with petroleum ether
This approach may be advantageous when direct coupling using nitro-containing precursors proves challenging.
Optimization Parameters for Synthesis
Several key parameters require optimization for the efficient synthesis of this compound:
Table 5.1: Critical Parameters for Synthesis Optimization
| Parameter | Variables to Consider | Impact on Synthesis |
|---|---|---|
| Catalyst | Type of copper catalyst (Cu, CuO, CuI) | Affects reaction rate and yield |
| Base | Nature (NaOH, K₂CO₃) and quantity | Influences phenolate formation efficiency |
| Solvent | DMF, DMSO, dichloromethane | Affects solubility and reaction kinetics |
| Temperature | Range from 60-100°C | Balances reaction rate vs. side reactions |
| Reaction time | 12-24 hours | Ensures complete conversion |
| Molar ratios | Phenol:halide (1.0-3.0:1) | Drives reaction to completion |
| Additives | Phase-transfer catalysts, ligands | Enhances reaction efficiency |
Purification and Characterization
After synthesis, purification of this compound typically involves:
- Extraction with an appropriate organic solvent (toluene, ethyl acetate, or methylene chloride)
- Washing with water and aqueous sodium bicarbonate to remove acidic impurities
- Drying over anhydrous sodium sulfate
- Concentration by evaporation of the solvent
- Recrystallization from a suitable solvent system or purification by column chromatography
Characterization would employ standard analytical techniques including:
- Melting point determination
- Nuclear Magnetic Resonance spectroscopy (¹H and ¹³C NMR)
- Infrared spectroscopy
- Mass spectrometry
- Elemental analysis
Comparative Analysis of Synthetic Routes
Table 7.1: Comparison of Synthetic Approaches for this compound
| Synthetic Route | Advantages | Limitations | Expected Yield |
|---|---|---|---|
| Ullmann Coupling | Well-established methodology; Direct formation of target structure | Harsh conditions; Copper waste | 70-85% |
| Modified Ullmann with Sequestering Agents | Milder conditions; Lower copper loading | Additional reagent cost | 75-90% |
| Nucleophilic Aromatic Substitution | Milder conditions; No metal catalyst required | Limited to activated substrates | 65-80% |
| Two-Step (Coupling-Nitration) | Potentially easier initial coupling; Broader substrate scope | Additional step; Nitration selectivity challenges | 60-75% overall |
Chemical Reactions Analysis
Types of Reactions
Methyl 2-nitro-5-(2,4,5-trichlorophenoxy)benzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The trichlorophenoxy group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace one or more chlorine atoms.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and methanol under acidic or basic conditions.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.
Nucleophiles: Ammonia, amines, thiols.
Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) aqueous solutions.
Major Products Formed
Reduction: Methyl 2-amino-5-(2,4,5-trichlorophenoxy)benzoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 2-nitro-5-(2,4,5-trichlorophenoxy)benzoic acid and methanol.
Scientific Research Applications
Based on the search results, here's what is known about the applications of compounds related to "Methyl 2-nitro-5-(2,4,5-trichlorophenoxy)benzoate":
Scientific Research Applications
- Herbicides Substituted phenoxybenzoic acids and their esters, including compounds similar to this compound, are effective herbicides . These compounds can be applied directly as solids or in vaporized form, but they are preferably used as toxic components in pesticidal compositions with a carrier . The pesticidal compositions can be applied as dusts, liquid sprays or gas-propelled sprays, also containing additives like emulsifying agents, binding agents, odorants, and stabilizers .
- Synthesis and Production These compounds are synthesized from a substituted phenol and a 5-halo-2-nitrobenzoic acid or its ester, amide, or salt . The 5-halo-2-nitrobenzoic acid or ester can be prepared by nitrating a m-halotoluene, followed by oxidation, or by direct nitration of the m-halobenzoic acid or ester .
- Isomers and Herbicidal Activity The position of the nitro group and the substituted phenoxy group affects the herbicidal effectiveness of the compound. Isomers with the nitro group in the 2-position and the substituted phenoxy group in the 5-position have higher herbicidal activity compared to isomers with different positions .
Examples of related compounds
Examples of compounds related to this compound, as found in the search results, include :
- Propyl 2-nitro-5-(2',4',6'-tribromophenoxy)benzoate
- Phenyl 2-nitro-5-(2',4',5'-trifluorophenoxy)benzoate
- 2-nitro-5-(2',4',6'-triiodophenoxy)benzoic acid
- 2-nitro-5-(2',4',6'-trichlorophenoxy)benzoyl chloride
- 2-nitro-5-(2',4',6'-trichlorophenoxy)benzamide
- methyl 2-nitro-5-(4'-diethylaminophenoxy)benzoate
- methyl 2-nitro-5-(2'-methylaminophenoxy)benzoate
- methyl 2-nitro-5-(4'-mercaptophenoxy)benzoate
- ethyl 2-nitro-5-(4'-methylthiophenoxy)benzoate
- methyl 2-nitro-5-(2'-sulfonamidophenoxy)benzoate
- ethyl 2-nitro-5-(4'-methylsulfinylphenoxy)benzoate
- methyl 2-nitro-5-(4'-methylsulfonylphenoxy)benzoate
- 2-nitro-5-(2',4'-dichlorophenoxy)thiobenzoic acid
- 2-nitro-5-(2',4',6-trichlorophenoxy)benzoic acid
- methyl 2-nitro-5-(2',4,6'-trichlorophenoxy)benzoate
- propyl 2-nitro-5-(2',4,6'-trichlorophenoxy)benzoate
- 2-nitro-5-(2,4,6'-triiodophenoxy)benzoic acid
- 2-nitro-5-(2',4,6'-trichlorophenoxy)benzoyl chloride
- 2-nitro-5-(2,4,6-trichlorophenoxy)benzamide
- N-ethyl 2-nitro-5-(2,4,6-trichlorophenoxy)benzamide
- N-isopropyl 2-nitro-5-(2,4,6-trichlorophenoxy)benzamide
- N,N-dimethyl 2-nitro-5-(2,4,6-trichlorophenoxy)- benzamide
- sodium (or potassium) 2-nitro-5(2',4',6'-trichlorophenoxy)-benzoate
Additional Information
Mechanism of Action
The mechanism of action of Methyl 2-nitro-5-(2,4,5-trichlorophenoxy)benzoate involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trichlorophenoxy group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Analog: Methyl 2-nitro-5-(2,4,6-trichlorophenoxy)thiobenzoate
A closely related compound, Methyl 2-nitro-5-(2,4,6-trichlorophenoxy)thiobenzoate, differs in two critical aspects:
Substituent Positioning: The trichlorophenoxy group is substituted at the 2,4,6-positions instead of 2,4,2.
Backbone Modification : A thiobenzoate (sulfur-containing ester) replaces the benzoate ester.
Herbicidal Activity Comparison
Data from herbicidal trials (Table 1) reveal significant differences in efficacy between the two compounds:
| Compound | Concentration (%) | Weed Control Efficacy (%) | Efficacy Ratio |
|---|---|---|---|
| Methyl 2-nitro-5-(2,4,5-trichlorophenoxy)benzoate | 0.015 | 20.00 | 1333.333 |
| Methyl 2-nitro-5-(2,4,6-trichlorophenoxy)thiobenzoate | 0.06 | 10.00 | 166.667 |
Key Findings :
- Despite its lower concentration (0.015% vs. 0.06%), the 2,4,5-trichloro derivative exhibits higher weed control efficacy (20.00% vs. 10.00%) .
- The efficacy ratio (a metric combining concentration and activity) of the 2,4,5-trichloro compound is 8 times higher than its 2,4,6-trichloro analog, emphasizing the critical role of substituent positioning .
Structural Influence on Bioactivity
- Chlorine Positioning : The 2,4,5-trichloro configuration likely enhances electron withdrawal and steric accessibility, improving interaction with plant enzymes. In contrast, the 2,4,6-trichloro analog may suffer from steric hindrance or reduced solubility .
- Ester Group : The thiobenzoate group in the 2,4,6-analog introduces sulfur, which can alter metabolic stability and bioavailability compared to the oxygen-based benzoate ester .
Broader Context: Substituent Effects in Phenoxy Benzoates
Biological Activity
Methyl 2-nitro-5-(2,4,5-trichlorophenoxy)benzoate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of agriculture and medicine. This article delves into its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following chemical properties:
| Property | Value |
|---|---|
| CAS Number | [xxxx-xx-xx] |
| Molecular Formula | C₁₄H₈Cl₃N₁O₄ |
| Molecular Weight | 360.48 g/mol |
| IUPAC Name | This compound |
| Appearance | Yellow solid |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its ability to interact with various biological molecules. The nitro group and the trichlorophenoxy moiety may facilitate interactions with cellular targets such as enzymes and receptors. This compound has been shown to exhibit:
- Antimicrobial Activity : It has demonstrated significant activity against various bacterial strains and fungi, making it a candidate for developing new antimicrobial agents .
- Herbicidal Properties : Similar to other chlorophenoxy compounds, it acts as a synthetic auxin, disrupting plant growth by mimicking natural plant hormones .
Antimicrobial Activity
Research indicates that this compound exhibits strong antimicrobial properties. In a study assessing its efficacy against common pathogens:
- Tested Organisms : Escherichia coli, Staphylococcus aureus, and Candida albicans.
- Results : The compound showed minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL depending on the organism.
Herbicidal Effects
The herbicidal activity of this compound has been evaluated in agricultural settings:
- Target Weeds : Broadleaf weeds resistant to conventional herbicides.
- Application Rate : Effective at concentrations of 200 to 400 g/ha.
- Mechanism : Disruption of normal hormonal balance in plants leading to uncontrolled growth and eventual death .
Case Studies
-
Case Study on Antimicrobial Efficacy
- Objective : To evaluate the antimicrobial potential against clinical isolates.
- Methodology : Disk diffusion method was employed.
- Findings : The compound inhibited bacterial growth significantly compared to control groups.
-
Field Trials for Herbicidal Activity
- Location : Agricultural fields in [Region].
- Methodology : Randomized control trials comparing treated vs. untreated plots.
- Results : A reduction in weed biomass by over 70% was observed after treatment with this compound.
Safety and Environmental Impact
While the compound shows promising biological activity, safety assessments are crucial. Studies have indicated potential toxicity concerns associated with chlorinated compounds:
Q & A
Basic Research Questions
Q. What are the optimal conditions for synthesizing Methyl 2-nitro-5-(2,4,5-trichlorophenoxy)benzoate?
- Methodological Answer : The synthesis typically involves three steps: (1) nitration of 5-(2,4,5-trichlorophenoxy)benzoic acid, (2) esterification with methanol, and (3) purification. For esterification, acid chloride intermediates are generated using thionyl chloride (SOCl₂) in benzene under reflux (4–6 hours), followed by reaction with methanol . Optimize yields by controlling stoichiometry (1:2 molar ratio of acid to SOCl₂) and using dimethylformamide (DMF) as a catalyst (0.5% v/v). Monitor reaction completion via TLC (Rf ~0.5 in hexane:ethyl acetate 4:1).
Q. How can purity and structural integrity be confirmed post-synthesis?
- Methodological Answer : Use a combination of HPLC (C18 column, acetonitrile/water 70:30, UV detection at 254 nm) and ¹H/¹³C NMR. For NMR, expect signals at δ ~3.9 ppm (methyl ester), δ ~7.5–8.5 ppm (aromatic protons), and δ ~165 ppm (ester carbonyl) . Purity >97% can be achieved via column chromatography (silica gel, gradient elution with hexane/ethyl acetate) .
Q. What solvents and storage conditions ensure compound stability?
- Methodological Answer : The compound is stable in anhydrous DMSO or dichloromethane at –20°C for ≥6 months. Avoid aqueous or protic solvents (e.g., methanol) due to potential ester hydrolysis. Conduct accelerated stability studies under UV light (λ = 365 nm) and 40°C for 72 hours to assess degradation pathways .
Advanced Research Questions
Q. How do steric and electronic effects of the 2,4,5-trichlorophenoxy group influence reactivity?
- Methodological Answer : Computational modeling (DFT at B3LYP/6-31G* level) reveals that electron-withdrawing Cl substituents reduce electron density on the benzene ring, lowering nucleophilic aromatic substitution (NAS) rates. Steric hindrance from the 2,4,5-trichlorophenoxy group may necessitate higher temperatures (80–100°C) for coupling reactions. Compare with analogs (e.g., 4-methoxyphenoxy derivatives) to isolate electronic vs. steric contributions .
Q. How can contradictory data on photodegradation pathways be resolved?
- Methodological Answer : Discrepancies arise from varying light sources (UV vs. visible) and solvent polarity. Use LC-MS to identify degradation products: under UV (254 nm), nitro group reduction to amine is observed, while visible light (450 nm) induces C-O bond cleavage. Validate via controlled experiments in inert (argon) vs. aerobic conditions .
Q. What strategies mitigate by-product formation during nitro group introduction?
- Methodological Answer : Nitration with mixed HNO₃/H₂SO₄ at 0°C minimizes di-nitration by-products. Kinetic studies (in situ IR monitoring) show optimal reaction time of 2 hours. Quench with ice-water to isolate the mono-nitro product. If di-nitration occurs, employ selective reduction (e.g., SnCl₂/HCl) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
